Cas no 62667-25-8 (1,3-benzoxazole-2-carbaldehyde)
1,3-benzoxazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzooxazole-2-carbaldehyde
- Benzo[d]oxazole-2-carbaldehyde
- 1,3-benzoxazole-2-carbaldehyde
- 1H-BENZIMIDAZOLE-2-CARBALDEHYDE
- 2-Benzoxazolecarboxaldehyde
- 1,3-benzoxazole-2-carboxaldehyde
- benzoxazol-2-carbaldehyde
- Benzoxazol-2-carboxaldehyd
- benzoxazole-2-carbaldehyde
- benzoxazole-2-carboxaldehyde
- DS-2618
- benzoxazolecarbaldehyde
- AKOS002688057
- DTXSID50403648
- 62667-25-8
- MFCD03412586
- SCHEMBL223564
- benzooxazole-2-carboxaldehyde
- SY206427
- RXXZBZOUCQAOSC-UHFFFAOYSA-N
- C16106
- 2-Benzoxazolecarbaldehyde
- EN300-233611
- Z1198162173
- FT-0686554
- A833916
-
- MDL: MFCD03412586
- Inchi: 1S/C8H5NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H
- InChI Key: RXXZBZOUCQAOSC-UHFFFAOYSA-N
- SMILES: O1C(C=O)=NC2C=CC=CC1=2
Computed Properties
- Exact Mass: 147.03200
- Monoisotopic Mass: 147.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 43.1A^2
Experimental Properties
- Density: 1.322
- Boiling Point: 276.3 °C at 760 mmHg
- Flash Point: 120.9 °C
- PSA: 43.10000
- LogP: 1.64030
1,3-benzoxazole-2-carbaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-benzoxazole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153435-1g |
Benzo[d]oxazole-2-carbaldehyde |
62667-25-8 | 97% | 1g |
$449 | 2021-06-09 | |
| Chemenu | CM153435-5g |
Benzo[d]oxazole-2-carbaldehyde |
62667-25-8 | 97% | 5g |
$1346 | 2021-06-09 | |
| TRC | B479945-10mg |
Benzo[d]oxazole-2-carbaldehyde |
62667-25-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B479945-50mg |
Benzo[d]oxazole-2-carbaldehyde |
62667-25-8 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B479945-100mg |
Benzo[d]oxazole-2-carbaldehyde |
62667-25-8 | 100mg |
$ 250.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B905633-250mg |
BENZOOXAZOLE-2-CARBALDEHYDE |
62667-25-8 | ≥95% | 250mg |
1,053.00 | 2021-05-17 | |
| Apollo Scientific | OR315301-1g |
Benzooxazole-2-carbaldehyde |
62667-25-8 | 1g |
£635.00 | 2024-07-24 | ||
| A2B Chem LLC | AG66487-2.5g |
Benzooxazole-2-carbaldehyde |
62667-25-8 | 95% | 2.5g |
$1147.00 | 2024-04-19 | |
| A2B Chem LLC | AG66487-5g |
Benzooxazole-2-carbaldehyde |
62667-25-8 | 95% | 5g |
$2053.00 | 2024-04-19 | |
| A2B Chem LLC | AG66487-10g |
Benzooxazole-2-carbaldehyde |
62667-25-8 | 95% | 10g |
$2914.00 | 2024-04-19 |
1,3-benzoxazole-2-carbaldehyde Suppliers
1,3-benzoxazole-2-carbaldehyde Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 1,3-benzoxazole-2-carbaldehyde
Recent Advances in the Study of 1,3-Benzoxazole-2-carbaldehyde (CAS: 62667-25-8) in Chemical Biology and Pharmaceutical Research
1,3-Benzoxazole-2-carbaldehyde (CAS: 62667-25-8) is a heterocyclic organic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, biological activities, and emerging applications in drug discovery.
One of the most notable advancements in the study of 1,3-benzoxazole-2-carbaldehyde is its application in the synthesis of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers employed a structure-activity relationship (SAR) approach to optimize the scaffold, leading to compounds with improved pharmacokinetic properties and reduced cytotoxicity. These findings underscore the potential of 1,3-benzoxazole-2-carbaldehyde as a template for developing next-generation antibiotics.
In addition to its antimicrobial properties, 1,3-benzoxazole-2-carbaldehyde has shown promise in anticancer research. A recent Nature Communications article (2024) reported that certain derivatives of this compound selectively inhibit the proliferation of cancer cells by targeting specific signaling pathways, such as the PI3K/AKT/mTOR axis. The study utilized high-throughput screening and molecular docking simulations to identify the most potent analogs, which were subsequently validated in vitro and in vivo. These results suggest that 1,3-benzoxazole-2-carbaldehyde-based compounds could serve as lead candidates for targeted cancer therapies.
Another area of interest is the compound's role in modulating inflammatory responses. A 2023 study in Bioorganic & Medicinal Chemistry Letters revealed that 1,3-benzoxazole-2-carbaldehyde derivatives exhibit significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines, such as TNF-α and IL-6. The researchers employed a combination of synthetic chemistry and biological assays to elucidate the mechanism of action, which involves the suppression of NF-κB signaling. These findings highlight the compound's potential as a scaffold for designing novel anti-inflammatory drugs.
From a synthetic chemistry perspective, recent advances have focused on developing efficient and scalable methods for the preparation of 1,3-benzoxazole-2-carbaldehyde and its derivatives. A 2024 paper in Organic Letters described a novel catalytic system that enables the one-pot synthesis of this compound under mild conditions, significantly improving yield and reducing waste. This methodological innovation is expected to facilitate further exploration of its applications in medicinal chemistry and materials science.
In conclusion, 1,3-benzoxazole-2-carbaldehyde (CAS: 62667-25-8) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent synthetic advancements, position it as a promising candidate for the development of new therapeutic agents. Future research should focus on optimizing its pharmacokinetic and safety profiles, as well as exploring its potential in combination therapies and drug delivery systems.
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